

cross-reactivity profiling of JP-2-249 against other bromodomains

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Compound of Interest

Compound Name: JP-2-249

Cat. No.: B15543415

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Cross-Reactivity Profile of JP-2-249: A Comparative Guide

for Researchers, Scientists, and Drug Development Professionals

Introduction

JP-2-249 is a novel molecular glue degrader designed to selectively target the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein for degradation.^{[1][2]} Developed through the innovative approach of appending a covalent fumarate handle to a known SMARCA2 bromodomain ligand, **JP-2-249** represents a promising tool for studying the biological functions of SMARCA2 and as a potential therapeutic agent in diseases driven by this target.^{[1][3]} This guide provides a comprehensive overview of the available cross-reactivity data for **JP-2-249** against other bromodomain-containing proteins, details the experimental methodologies for assessing such selectivity, and visualizes the key pathways and workflows involved.

Selectivity Profile of JP-2-249

Currently, publicly available data on the comprehensive cross-reactivity profiling of **JP-2-249** against a broad panel of bromodomains is limited. The primary characterization of **JP-2-249** has focused on its efficacy and selectivity as a degrader rather than as a pan-bromodomain binder.

Existing studies have demonstrated that while **JP-2-249** effectively degrades SMARCA2, it does not lead to the degradation of other BET (Bromodomain and Extra-Terminal domain) family proteins, such as BRD2 and BRD3, in cellular assays.[1] This observation suggests a degree of selectivity in its degradation-inducing mechanism. However, it is important to note that the absence of degradation does not directly equate to a lack of binding affinity.

Quantitative binding affinity data (e.g., K_d or IC_{50} values) for **JP-2-249** against a diverse panel of bromodomains is not available in the reviewed literature. Such data is crucial for a complete understanding of its off-target binding profile.

Experimental Protocols

To assess the cross-reactivity of a compound like **JP-2-249**, a variety of biophysical and biochemical assays can be employed. Below are detailed methodologies for commonly used techniques in the field for determining inhibitor binding affinity and selectivity against a panel of bromodomains.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., **JP-2-249**) to a macromolecule (e.g., a bromodomain). This method directly determines the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Methodology:

- Sample Preparation:
 - Recombinantly express and purify the desired bromodomain proteins. Ensure high purity and proper folding.
 - Prepare a concentrated solution of the bromodomain protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 - Dissolve **JP-2-249** in the same buffer to a known concentration. It is critical that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.

- ITC Experiment:
 - Load the bromodomain solution into the sample cell of the ITC instrument.
 - Load the **JP-2-249** solution into the injection syringe.
 - Perform a series of small, sequential injections of **JP-2-249** into the sample cell while monitoring the heat evolved or absorbed.
 - A control experiment, injecting **JP-2-249** into buffer alone, should be performed to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_d , ΔH , and n).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions in a high-throughput format. It is particularly well-suited for screening compounds for their ability to inhibit protein-protein interactions, such as a bromodomain binding to an acetylated histone peptide.

Methodology:

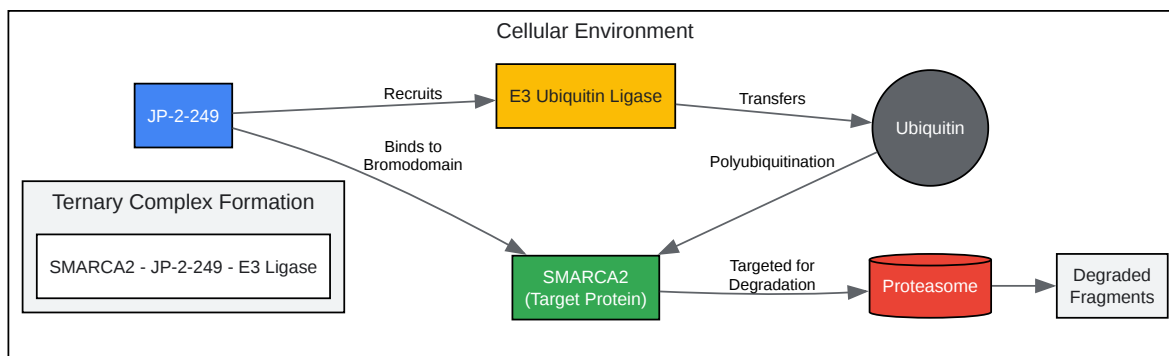
- Reagent Preparation:
 - Biotinylated acetylated histone peptide (substrate).
 - GST-tagged bromodomain protein.
 - Streptavidin-coated Donor beads.
 - Anti-GST antibody-conjugated Acceptor beads.

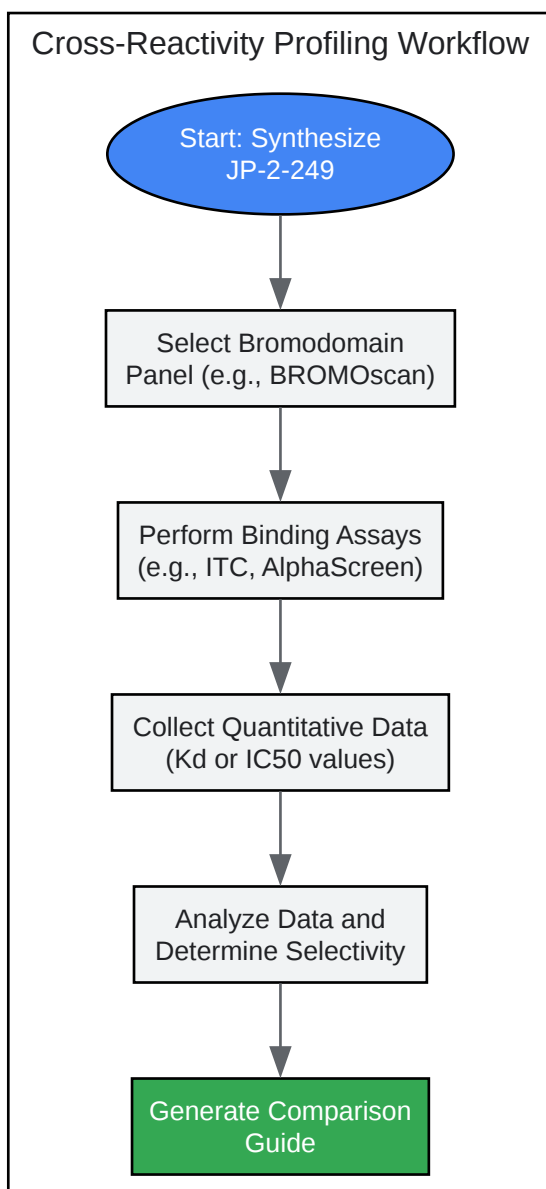
- Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
- Assay Procedure:
 - Add the GST-tagged bromodomain, biotinylated histone peptide, and varying concentrations of **JP-2-249** to the wells of a microplate.
 - Incubate at room temperature to allow for binding to reach equilibrium.
 - Add the anti-GST Acceptor beads and incubate.
 - Add the Streptavidin Donor beads and incubate in the dark.
- Detection and Analysis:
 - Read the plate on an AlphaScreen-capable plate reader.
 - In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity and generating a signal.
 - **JP-2-249** binding to the bromodomain will disrupt the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.
 - Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a molecular glue degrader and a typical experimental workflow for assessing cross-reactivity.





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